Tianeptine Impurity E

Description

Chemical Synthesis-Related Impurities during Tianeptine (B1217405) Manufacturing Processes

The manufacturing process of Tianeptine involves a multi-step chemical synthesis. During these stages, various factors can contribute to the formation of impurities, including Tianeptine Impurity E.

The synthesis of Tianeptine typically involves the creation of a central dibenzo[c,f] Current time information in Bangalore, IN.nih.govthiazepine core, followed by the attachment of a heptanoic acid side chain. mdpi.com One of the key steps in forming the tricyclic core is an intramolecular Friedel-Crafts acylation. This type of reaction is sensitive to reaction conditions and can generate by-products.

A potential pathway for the formation of this compound is through a side reaction where the secondary amine of the Tianeptine core reacts with a second molecule of a 7-haloheptanoate or a related precursor, instead of just one. This would lead to the di-substituted product, this compound.

| Reaction Step | Potential By-product Formation Leading to Impurity E |

| Alkylation of the dibenzo[c,f] Current time information in Bangalore, IN.nih.govthiazepine core | Over-alkylation of the secondary amine with the heptanoic acid side-chain precursor. |

| Friedel-Crafts Acylation | Generation of reactive intermediates that could lead to alternative reaction pathways. |

If the reaction that attaches the 7-aminoheptanoic acid side chain to the tricyclic core is incomplete, residual intermediates will remain in the reaction mixture. For instance, the starting material for the side-chain addition is typically ethyl 7-aminoheptanoate. nih.gov The instability of this reactant can be a concern in the reaction medium. nih.gov Any unreacted Tianeptine core could potentially react with other components in the mixture or during work-up procedures, leading to impurity formation.

Furthermore, residual starting materials from earlier steps, if not properly removed, can participate in side reactions in subsequent stages of the synthesis.

The reagents and catalysts used in the synthesis of Tianeptine can also play a role in the formation of impurities. For example, the use of strong bases for hydrolysis steps or activating agents for acylation reactions can promote side reactions if not carefully controlled. While direct catalysis of this compound formation is not explicitly detailed in the literature, the general principles of organic synthesis suggest that the choice of reagents can influence the impurity profile.

Degradation Pathways Leading to this compound

Tianeptine is susceptible to degradation under various stress conditions, which can lead to the formation of degradants, including potentially this compound. ijpsjournal.comresearchgate.net

Studies have shown that Tianeptine is susceptible to oxidative degradation. ijpsjournal.com While the precise structure of all oxidative degradants is not always fully elucidated in every study, oxidation can create reactive species that may participate in further reactions. For instance, oxidation of the secondary amine in the Tianeptine molecule could form an intermediate that is more susceptible to reacting with other molecules, including another Tianeptine molecule or its precursors, potentially leading to the formation of dimeric impurities like this compound. A study on the forced degradation of Tianeptine sodium identified a degradation peak under oxidative conditions. ijpsjournal.com

| Stress Condition | Observed Degradation | Potential for Impurity E Formation |

| Oxidative (e.g., H2O2) | Degradation peak observed at Rf 0.61. ijpsjournal.com | Formation of reactive intermediates that could lead to dimerization. |

Thermal Degradation Mechanisms

The stability of Tianeptine under thermal stress is another critical factor in the potential formation of impurities. Evidence regarding its thermal lability is varied, suggesting that the conditions of exposure play a significant role in the extent of degradation.

Some research indicates that Tianeptine is relatively stable at elevated temperatures. One stability-indicating assay reported a loss of only 0.03% after boiling a solution at 90°C for two hours, suggesting significant thermal resilience under those specific conditions. oup.com However, other studies demonstrate clear susceptibility to thermal degradation. It has been noted that Tianeptine is thermally labile, which can complicate certain analytical methods like gas chromatography/mass spectrometry (GC/MS) unless breakdown products are monitored. soft-tox.org A forced degradation study performed on both the active pharmaceutical ingredient (API) and the tablet dosage form showed notable degradation when heated in a hot air oven at 75°C for 60 minutes. ijpsjournal.com

These findings indicate that while Tianeptine may withstand some thermal stress, prolonged exposure or specific temperature conditions can induce degradation, making it a potential pathway for the formation of impurities like this compound.

| Study Condition | Observed Outcome | Key Findings | Reference |

|---|---|---|---|

| Hot air oven at 75°C for 60 minutes | Significant degradation | 13.67% degradation in API; 14.86% in tablet form. | ijpsjournal.com |

| Boiling in solution at 90°C for 2 hours | Minimal degradation | Approximately 0.03% loss of Tianeptine was observed. | oup.com |

| General Analysis | Thermally labile | Analysis by GC/MS requires monitoring of breakdown products. | soft-tox.org |

Impurity Formation during Storage and Formulation Processes

The generation of this compound is not limited to external stress factors but can also occur during the manufacturing of the final drug product and throughout its shelf life. The interaction of the Tianeptine molecule with excipients, residual solvents, moisture, or oxygen within the formulation can lead to the formation of degradation products.

The fact that this compound is a specified impurity in the European Pharmacopoeia underscores the necessity of monitoring its levels in the final product, implying that its formation during manufacturing or storage is a recognized possibility. nih.gov Stability studies of finished dosage forms are crucial for understanding this risk. For example, studies on extended-release matrix tablets using polymers like HPMC K100 involve characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to ensure the compatibility of the drug with excipients and to assess thermal stability. nih.gov

The chemical environment of the formulation is paramount. Tianeptine has been shown to be susceptible to degradation under acidic, basic, and oxidative stress, all of which could be relevant depending on the excipients and manufacturing processes used. ijpsjournal.com The development of various salt forms, such as tianeptine oxalate, is often pursued to find more stable alternatives to the commonly used sodium salt, which is known to be hygroscopic (readily absorbs moisture from the air). ijrpr.comgoogle.com This hygroscopicity can introduce water into the formulation, which may facilitate hydrolytic degradation pathways over time. The potential for degradation during storage highlights the importance of appropriate packaging and storage conditions to minimize exposure to heat, light, and humidity.

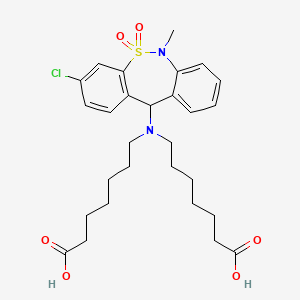

Structure

3D Structure

Properties

IUPAC Name |

7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNWABLEZYXEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768351-55-9 | |

| Record name | 7,7-(((11RS)-3-Chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)imino)diheptanoic acid S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0768351559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)IMINO)DIHEPTANOIC ACID S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8Z273X397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Identification of Tianeptine Impurity E

Systematic Naming Conventions for Tianeptine (B1217405) Impurity E

The chemical identity of Tianeptine Impurity E is established through systematic naming conventions, primarily those developed by the International Union of Pure and Applied Chemistry (IUPAC), and designations assigned by major pharmacopoeias.

The formal IUPAC name for this compound is 7,7'-[[(11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govsigmaaldrich.comthiazepin-11-yl]imino]diheptanoic acid S,S-dioxide . chemicea.compharmaffiliates.compharmaffiliates.comvenkatasailifesciences.comsynzeal.comsimsonpharma.com An alternative, computationally generated IUPAC name is 7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c] nih.govsigmaaldrich.combenzothiazepin-11-yl)amino]heptanoic acid. nih.gov

The primary IUPAC name can be deconstructed as follows:

diheptanoic acid : This indicates the presence of two heptanoic acid chains, which are seven-carbon carboxylic acids. nih.gov

imino : This signifies that the two heptanoic acid chains are attached to a nitrogen atom, which in turn is bonded to the main heterocyclic structure.

(11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govsigmaaldrich.comthiazepin-11-yl : This describes the core tricyclic structure. It is a dibenzothiazepine ring system, with a chlorine atom at position 3 and a methyl group at position 6. The "(11RS)" denotes a racemic mixture at the chiral center at position 11.

S,S-dioxide : This indicates that the sulfur atom in the thiazepine ring is oxidized to a sulfone group. chemicea.comvenkatasailifesciences.comsynzeal.com

| Component | Description |

| Parent Compound | Dibenzothiazepine S,S-dioxide |

| Substituents | 3-chloro, 6-methyl |

| Side Chains | Two (di-) heptanoic acid chains |

| Linkage | The side chains are linked to the C11 position of the core via an imino (-NH-) group. |

| Stereochemistry | (11RS) - Racemic mixture at position 11 |

In pharmaceutical quality control, this compound is officially recognized by the European Pharmacopoeia (EP). cymitquimica.com It is listed as Tianeptine EP Impurity E or Tianeptine Sodium Impurity E. nih.govchemicea.comcymitquimica.com This designation is used for reference standards to quantify the levels of this impurity in Tianeptine API and finished products.

| Identifier | Value | Reference(s) |

| Chemical Name | 7,7'-[[(11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govsigmaaldrich.comthiazepin-11-yl]imino]diheptanoic acid S,S-dioxide | chemicea.comvenkatasailifesciences.comsynzeal.comsimsonpharma.com |

| EP Designation | Tianeptine EP Impurity E | chemicea.comcymitquimica.com |

| CAS Number | 768351-55-9 | nih.govpharmaffiliates.compharmaffiliates.comsimsonpharma.comaozeal.comveeprho.comkmpharma.inaxios-research.com |

| Molecular Formula | C28H37ClN2O6S | nih.govpharmaffiliates.comsimsonpharma.comaozeal.comkmpharma.in |

| Molecular Weight | 565.12 g/mol | pharmaffiliates.compharmaffiliates.comsimsonpharma.comcymitquimica.com |

Structural Relationship of this compound to Tianeptine API

This compound is structurally very similar to the Tianeptine API, differing only in the substitution at the amino group. Both molecules share the identical chlorinated dibenzothiazepine S,S-dioxide core.

The key structural distinction lies in the side chain attached to the nitrogen at position 11 of the central thiazepine ring:

Tianeptine is a secondary amine, featuring a single 7-aminoheptanoic acid side chain. Its chemical name is 7-[[(11RS)-3-Chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govsigmaaldrich.comthiazepin-11-yl]amino]heptanoic acid S,S-dioxide. kmpharma.in

This compound is a tertiary amine. It is formed when a second heptanoic acid molecule acylates the nitrogen atom of the amino side chain of Tianeptine, resulting in two heptanoic acid chains linked to the core structure. vulcanchem.com This makes it a di-acylated derivative of the parent drug's core amino structure.

This structural difference is summarized in the table below.

| Feature | Tianeptine API | This compound |

| Core Structure | 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govsigmaaldrich.comthiazepine S,S-dioxide | 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] nih.govsigmaaldrich.comthiazepine S,S-dioxide |

| Side Chain(s) | One 7-aminoheptanoic acid chain | Two heptanoic acid chains |

| Nitrogen Substitution | Secondary Amine | Tertiary Amine |

| Molecular Formula | C21H25ClN2O4S | C28H37ClN2O6S |

| Molecular Weight | 436.95 g/mol aozeal.com | 565.12 g/mol pharmaffiliates.comsimsonpharma.com |

Genesis and Formation of Tianeptine Impurity E

Synthesis-Related Impurities: Potential Formation Pathways during Tianeptine (B1217405) Synthesis

Evidence strongly suggests that Tianeptine Impurity E is a process-related impurity, meaning it is formed as a by-product during the synthesis of the Tianeptine API. googleapis.com Patent literature aiming to develop a more efficient and cleaner synthesis for Tianeptine explicitly mentions the objective of creating a process "devoid of any dimer impurity." google.comgoogleapis.com

A plausible formation pathway involves the reaction of a key Tianeptine intermediate, 7-aminoheptanoic acid (or its ethyl ester), with the dibenzothiazepine core. Under certain reaction conditions, a secondary reaction can occur where a second molecule of the 7-aminoheptanoic acid derivative displaces the primary amino group of a newly formed Tianeptine molecule, leading to the di-substituted, dimeric structure of Impurity E. The control of stoichiometry, reaction temperature, and the nature of the base used are critical factors in minimizing this side reaction.

Degradation-Related Impurities: Formation under Stress Conditions

Currently, there is limited public information to suggest that this compound is a significant degradation product formed under typical stress conditions such as exposure to light, heat, humidity, or oxidative environments. Forced degradation studies reported for Tianeptine have identified other degradants but have not specified the formation of Impurity E. The primary focus regarding this impurity remains on its control as a synthesis-related by-product.

Advanced Analytical Methodologies for the Characterization and Quantification of Tianeptine Impurity E

Chromatographic Techniques for Impurity Profiling and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of impurities in pharmaceutical substances. For Tianeptine (B1217405) and its related compounds, High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and effective method due to its high resolution, sensitivity, and specificity.

The development of a robust HPLC method for the analysis of Tianeptine Impurity E involves a systematic optimization of various chromatographic parameters to achieve the desired separation from the main API and other related substances. This is followed by a thorough validation of the method to ensure its reliability and suitability for its intended purpose.

The choice of the stationary phase is paramount in achieving the desired selectivity and resolution in HPLC. For the analysis of Tianeptine and its impurities, which are moderately polar compounds, reversed-phase chromatography is the preferred mode. The most commonly employed stationary phases are alkyl-bonded silicas, particularly C18 (octadecylsilyl) columns.

A typical column specification for the analysis of this compound would be a Nucleosil C18 column with dimensions of 150 mm in length, 4.6 mm in internal diameter, and a particle size of 3 µm. The smaller particle size enhances column efficiency, leading to sharper peaks and better resolution. Optimization strategies involve screening columns from different manufacturers to assess differences in selectivity, as variations in silica (B1680970) purity, carbon load, and end-capping can significantly impact the separation of closely related impurities.

The mobile phase composition and its pH are critical parameters that are fine-tuned to achieve optimal separation of this compound. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

For the analysis of Tianeptine and its related compounds, the mobile phase often comprises a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) (ACN) and methanol. The pH of the aqueous buffer is a crucial factor, as Tianeptine and its impurities contain ionizable functional groups. Adjusting the pH can alter the retention times and selectivity. A common practice is to maintain the pH of the mobile phase at a low level, for instance, around 2.5, using an acid such as orthophosphoric acid. This ensures the suppression of the ionization of acidic functional groups, leading to better peak shapes and retention on a C18 column.

Optimization of the mobile phase involves varying the ratio of the organic solvents and the aqueous buffer to achieve the desired resolution between Tianeptine, Impurity E, and other related substances.

Both isocratic and gradient elution methods can be employed for the analysis of this compound. In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and can be suitable if the impurities have similar retention characteristics to the API.

However, for complex impurity profiles where substances with a wide range of polarities are present, a gradient elution is generally more effective. In a gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This allows for the elution of weakly retained compounds early in the run, while strongly retained compounds are eluted later with a stronger mobile phase. A gradient method can significantly improve peak resolution and reduce analysis time. For the analysis of related compounds in Tianeptine, a gradient mode of elution is often preferred to ensure the separation of all potential impurities.

A representative gradient program for the analysis of this compound is detailed in the table below:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 15 | 70 | 30 |

| 45 | 30 | 70 |

| 60 | 30 | 70 |

| 65 | 90 | 10 |

| 70 | 90 | 10 |

Mobile Phase A: Aqueous buffer (e.g., 0.01M phosphate (B84403) buffer at pH 2.5) Mobile Phase B: Acetonitrile/Methanol mixture

Ultraviolet (UV) detection is a common and robust detection method for the analysis of chromophoric compounds like Tianeptine and its impurities. The selection of an appropriate detection wavelength is crucial for achieving good sensitivity. Tianeptine has a maximum absorbance at approximately 220 nm, which is often used for its quantification and the detection of its impurities.

A Photodiode Array (PDA) detector offers significant advantages over a standard UV detector. A PDA detector can acquire the entire UV spectrum of a compound as it elutes from the column. This feature is particularly useful for impurity profiling as it allows for the assessment of peak purity. By comparing the spectra across a single peak, one can determine if the peak corresponds to a single compound or co-eluting substances. This is a critical aspect of method specificity.

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For the quantification of this compound, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized in the table below:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components. | The peak for this compound should be well-resolved from other peaks, and peak purity analysis (using a PDA detector) should show no co-elution. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For an impurity, typically from the reporting threshold to 120% of the specification limit. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies. | Recovery of 80.0% to 120.0% of the spiked amount. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. | Repeatability (intra-day precision): Relative Standard Deviation (RSD) ≤ 5.0%. Intermediate Precision (inter-day precision): RSD ≤ 10.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |

Gas Chromatography (GC) for Potential Volatile Precursors or Degradants of this compound

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in identifying potential volatile precursors or degradation products that may arise during the synthesis of tianeptine or during its shelf life. The method's high resolution and sensitivity make it suitable for detecting trace-level volatile organic compounds. researchgate.net

Methodologies often involve headspace GC coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The process typically includes:

Sample Preparation: Utilizing techniques like solid-phase microextraction (SPME) to extract and concentrate volatile analytes from the sample matrix. nih.gov

Chromatographic Separation: Employing a capillary column with a suitable stationary phase to separate the volatile components based on their boiling points and polarity. researchgate.net

Detection and Identification: Using a mass spectrometer to identify the separated compounds by comparing their mass spectra with established libraries like the NIST mass spectral library. nih.gov

Chemometric analysis of GC-MS data can further enhance the identification of minor volatile components that might be precursors or degradants of this compound. nih.gov

Thin-Layer Chromatography (TLC) in Preliminary Impurity Screening and Profiling

Thin-Layer Chromatography (TLC) serves as a valuable preliminary screening tool in the analysis of pharmaceutical impurities. Its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously make it ideal for initial impurity profiling of tianeptine and its related substances, including Impurity E. tlcstandards.comtlcstandards.com

In a typical TLC procedure for impurity profiling:

A stationary phase, such as silica gel on a glass or aluminum plate, is used.

A suitable mobile phase is selected to achieve separation of the active pharmaceutical ingredient (API) from its impurities.

The separated spots are visualized under UV light or by using appropriate staining reagents.

While not as quantitative or specific as HPLC, TLC is effective for quickly assessing the presence of impurities and can guide the development of more sophisticated chromatographic methods.

Spectroscopic and Hyphenated Techniques for Structural Elucidation and Confirmatory Analysis

For the unambiguous identification and structural elucidation of impurities like this compound, a combination of spectroscopic and hyphenated techniques is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of pharmaceutical impurities. nih.gov It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is crucial for determining the molecular weight and obtaining fragmentation patterns of this compound, which are vital for its structural confirmation. rsc.org

Key aspects of LC-MS/MS analysis include:

Chromatographic Separation: Reversed-phase HPLC or UPLC is commonly used to separate Impurity E from tianeptine and other related substances. nih.govunitedchem.com

Ionization: Electrospray ionization (ESI) is a soft ionization technique often employed for polar molecules like tianeptine and its impurities, minimizing fragmentation during the ionization process. researchgate.net

Mass Analysis: Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the impurity. mdpi.com

A study on the analysis of tianeptine and its metabolite MC5 demonstrated the utility of LC-ESI-MS/MS with a one-step liquid-liquid extraction for sample preparation. rsc.org The use of stable isotope-labeled internal standards can improve reproducibility and minimize matrix effects. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netdntb.gov.uanih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of its structure and, where applicable, its stereochemistry. nih.gov

For the characterization of this compound, a suite of NMR experiments is typically employed:

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms within the molecule. researchgate.net

The isolation of the impurity, often through preparative HPLC, is a prerequisite for obtaining high-quality NMR data. researchgate.net The combination of NMR data with mass spectrometry data provides a comprehensive and definitive structural characterization of the impurity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation of Volatile Components

As mentioned previously, GC-MS is a primary technique for the analysis of volatile compounds. nih.gov If this compound itself is volatile or if it has volatile precursors or degradants, GC-MS is essential for their structural confirmation. researchgate.net The mass spectrometer provides a fragmentation pattern, which acts as a molecular fingerprint, allowing for the identification of the compound by comparison to spectral libraries or through interpretation of the fragmentation pathways. researchgate.net

The analysis of tianeptine metabolites in urine by GC-MS has demonstrated the capability of this technique to identify related compounds in biological matrices. researchgate.net The choice of extraction method, whether acidic or alkaline, can influence the recovery of different analytes. researchgate.net

Establishment and Utilization of Reference Standards for this compound

The establishment and use of well-characterized reference standards are fundamental to the accurate identification and quantification of pharmaceutical impurities. synzeal.com A reference standard for this compound, with a known purity, serves as a benchmark against which analytical results can be compared.

The availability of a this compound reference standard is crucial for several reasons:

Method Validation: It is used to validate analytical methods for specificity, linearity, accuracy, and precision.

Identification: The retention time and spectral data of the impurity in a sample are compared to those of the reference standard for positive identification.

Quantification: It is used to create calibration curves for the accurate quantification of the impurity in pharmaceutical preparations.

Pharmaceutical reference standards are typically supplied with a detailed Certificate of Analysis (CoA) that includes characterization data from various analytical techniques, ensuring its suitability for its intended use. synzeal.comsimsonpharma.com Several suppliers offer reference standards for various tianeptine impurities, including Impurity E. simsonpharma.comveeprho.comveeprho.com

Impurity Control Strategies and Mitigation in Tianeptine Production

Process Chemistry Modifications for Impurity E Minimization during Synthesis

The formation of Tianeptine (B1217405) Impurity E is intrinsically linked to the synthetic pathway of Tianeptine itself. The primary synthesis of Tianeptine involves the alkylation of an amine with the dibenzothiazepine core structure. A plausible, though not explicitly documented in public literature, formation pathway for Impurity E is the over-alkylation of the secondary amine of Tianeptine or the reaction of an intermediate with more than one equivalent of the heptanoic acid side-chain precursor. Control strategies, therefore, focus on optimizing the reaction to favor the formation of the desired monosubstituted product, Tianeptine.

Optimization of Reaction Conditions (Temperature, Pressure, Solvent, Reagent Stoichiometry)

The precise control of reaction parameters is the first line of defense against the formation of Impurity E and other related substances. While specific quantitative data linking these conditions to Impurity E levels are often proprietary, general principles of process chemistry can be applied.

Reagent Stoichiometry: The molar ratio of the reactants is one of the most critical factors. In the key step where the heptanoic acid side chain is attached, using a significant excess of the dibenzothiazepine core relative to the 7-aminoheptanoate precursor can theoretically minimize the chance of double substitution on the amine nitrogen. Conversely, controlling the stoichiometry to be as close to 1:1 as possible, with precise addition and monitoring, is crucial. A patent for a related substance, Tianeptine Impurity D, highlights the importance of the molar ratio between the ketone intermediate and 7-aminoheptanoic acid hydrochloride, specifying a range of 1:1.0 to 1:1.1. google.com A similar level of stoichiometric control would be essential to limit the formation of Impurity E.

Solvent Selection: The choice of solvent can influence reaction pathways and impurity profiles. Solvents like toluene, ethanol (B145695), and acetonitrile (B52724) are mentioned in various synthesis patents for Tianeptine and its impurities. google.comgoogle.com The polarity and proticity of the solvent can affect the reactivity of the amine and the solubility of intermediates, thereby influencing the rate of formation of Impurity E.

A hypothetical study on the effect of reaction conditions on Impurity E formation could yield data similar to that presented in Table 1.

Table 1: Hypothetical Impact of Reaction Conditions on Tianeptine Impurity E Formation

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Reactant Ratio (Core:Side-chain) | 1 : 1.2 | 1 : 1.05 | 1.1 : 1 |

| Temperature (°C) | 60 | 45 | 45 |

| Solvent | Toluene | Acetonitrile | Acetonitrile |

| Resulting % Impurity E (Hypothetical) | 1.2% | 0.4% | 0.15% |

Selection of Alternative Synthetic Routes or Intermediates

Modifying the synthetic route can be an effective strategy to circumvent the formation of specific impurities. The classical synthesis involves reacting the pre-formed dibenzothiazepine core with an ethyl 7-aminoheptanoate intermediate. nih.gov An alternative approach could involve changing the nature of the leaving group on the core or using a different protecting group strategy for the amine to prevent over-alkylation.

For example, a route that avoids the direct alkylation of a primary amine and instead forms the secondary amine through a different mechanism, such as reductive amination of a ketone intermediate (a precursor to Impurity D), could offer better control. google.com By carefully controlling the stoichiometry of the reducing agent and the reaction conditions, the formation of the secondary amine (Tianeptine) can be maximized while minimizing further reactions.

Purification Technologies for API and Intermediates

Even with an optimized process, some level of impurity formation is often unavoidable. Therefore, robust purification methods are essential to ensure the final API meets the required purity specifications.

Recrystallization: This is a common and effective method for purifying solid organic compounds. Patents describe the purification of Tianeptine acid and its sodium salt by recrystallization from solvents like ethanol or ethanol/water mixtures. oup.com The process relies on the difference in solubility between the API and the impurity in a given solvent system. The solvent, temperature, and cooling rate must be carefully selected to maximize the yield of pure Tianeptine while leaving Impurity E and other byproducts in the mother liquor.

Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful tool. While often used at the laboratory scale, preparative high-performance liquid chromatography (HPLC) can be employed for high-value APIs. A validated reverse-phase HPLC (RP-HPLC) method is necessary for the detection and quantification of related compounds, and such methods can be scaled up for purification. ijrpr.com

Spray Drying: A Chinese patent highlights the use of spray drying in the final step of Tianeptine sodium synthesis to achieve high purity (99.8%). google.com This technique involves rapidly drying a solution or suspension, which can sometimes provide a purer product compared to traditional crystallization by minimizing product loss and trapping of impurities during crystal growth.

Formulation Development Approaches to Limit Impurity Formation in Drug Products

The control of impurities does not end with the synthesis of the API. Tianeptine, particularly in its sodium salt form, can be susceptible to degradation over time, potentially leading to the formation of new impurities or an increase in the level of existing ones like Impurity E. Forced degradation studies have shown that Tianeptine is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions. ijpsjournal.com Therefore, formulation and packaging strategies are critical for maintaining the stability of the drug product throughout its shelf life.

Excipient Compatibility Studies

Excipients are inactive substances added to a drug formulation, but they are not always inert. Chemical interactions between the API and excipients can lead to the degradation of the API. Therefore, compatibility studies are a mandatory part of formulation development. These studies typically involve mixing the API with various excipients and storing the blends under accelerated stability conditions (e.g., high temperature and humidity). researchgate.net The samples are analyzed at various time points to detect the formation of any degradants.

For Tianeptine, it would be crucial to test for interactions with common fillers (e.g., lactose (B1674315), microcrystalline cellulose), binders (e.g., HPMC), disintegrants, and lubricants. The potential for Maillard reactions with reducing sugars like lactose or interactions with acidic or basic impurities in the excipients must be evaluated. The formation of Impurity E would be a key analyte to monitor in these studies.

Table 2: Illustrative Excipient Compatibility Study Design for Tianeptine

| Tianeptine mixed with: | Storage Condition | Time Points | Analysis |

|---|---|---|---|

| Lactose Monohydrate | 40°C / 75% RH | 0, 1, 2, 4 weeks | HPLC for assay and impurities (incl. Impurity E) |

| Microcrystalline Cellulose | 40°C / 75% RH | 0, 1, 2, 4 weeks | HPLC for assay and impurities (incl. Impurity E) |

| HPMC K100 | 40°C / 75% RH | 0, 1, 2, 4 weeks | HPLC for assay and impurities (incl. Impurity E) |

RH = Relative Humidity

Packaging Material Selection and Stability

The choice of primary packaging is critical to protect the drug product from environmental factors that can cause degradation, such as moisture, oxygen, and light. Stability studies have shown that Tianeptine is susceptible to photolytic degradation. oup.comijpsjournal.com

Therefore, packaging that offers adequate protection from light, such as opaque high-density polyethylene (B3416737) (HDPE) bottles or light-blocking blister packs (e.g., aluminum-aluminum), is necessary. The moisture vapor transmission rate (MVTR) of the packaging is also a key consideration. For moisture-sensitive drugs, packaging with a low MVTR and potentially the inclusion of a desiccant is required to prevent hydrolysis and other moisture-mediated degradation pathways. Long-term stability studies are conducted according to ICH guidelines to confirm that the chosen packaging system effectively protects the product and that levels of impurities, including Impurity E, remain within acceptable limits throughout the proposed shelf-life.

Regulatory Landscape and Quality Assurance Implications for Tianeptine Impurities

International Regulatory Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A, Q3B, Q3C)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are globally recognized and implemented to ensure the safety and quality of pharmaceutical products. biotech-spain.com The primary guidelines governing impurities are ICH Q3A, Q3B, and Q3C. biotech-spain.comindustrialpharmacist.com

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the control of impurities that arise during the manufacturing process or storage of the active pharmaceutical ingredient (API). biotech-spain.comslideshare.net It establishes a framework for the reporting, identification, and qualification of these impurities. biotech-spain.com The guideline sets thresholds based on the maximum daily dose of the drug. For instance, the reporting threshold is the level at which an impurity must be reported in a regulatory submission, typically starting at 0.03%. biotech-spain.com The identification threshold is the level above which an impurity's structure must be determined, generally beginning at 0.05%. biotech-spain.com

ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities found in the finished drug product. biotech-spain.com These can be degradation products of the API or reaction products of the API with excipients or container closure systems. ich.org Similar to ICH Q3A, it provides thresholds for reporting, identification, and qualification of degradation products. biotech-spain.comich.org

ICH Q3C(R9): Impurities: Guideline for Residual Solvents This guideline controls residual solvents, which are organic volatile chemicals used in the manufacturing process. biotech-spain.comjpionline.org It classifies solvents based on their toxicity and sets permissible daily exposure limits to ensure patient safety. biotech-spain.com

These ICH guidelines provide a harmonized approach to impurity control, facilitating the global development and registration of new drugs. biotech-spain.comindustrialpharmacist.com

Pharmacopoeial Standards and Limits for Tianeptine (B1217405) and its Related Impurities

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), provide official standards for medicinal substances and finished products. The European Pharmacopoeia includes a monograph for Tianeptine Sodium. dokumen.pubscribd.comuspbpep.com These monographs detail the specific tests and limits for impurities to ensure the quality of the product.

For tianeptine, several impurities have been identified and are controlled. For instance, Tianeptine Impurity A is a known process-related impurity. sigmaaldrich.comlgcstandards.com The European Pharmacopoeia provides a reference standard for Tianeptine Impurity A to be used in analytical testing. sigmaaldrich.comedqm.eu

While specific limits for Tianeptine Impurity E are not publicly detailed in the readily available search results, its presence as a known impurity is acknowledged through the availability of reference standards. pharmaffiliates.comclearsynth.comnih.govsynzeal.com The control of such impurities would fall under the general and specific impurity limits set forth in the tianeptine monograph of the relevant pharmacopoeia. These limits are established based on toxicological data and the principles outlined in the ICH guidelines.

Below is a table of some known tianeptine impurities:

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tianeptine | 72797-41-2 | C₂₁H₂₅ClN₂O₄S | 436.95 |

| Tianeptine Impurity A | 29823-18-5 | C₉H₁₇BrO₂ | 237.13 pharmaffiliates.comsigmaaldrich.com |

| Tianeptine Impurity B | 66981-77-9 | C₂₃H₂₉ClN₂O₄S | 465.01 pharmaffiliates.com |

| Tianeptine Impurity D | 131206-48-9 | C₂₁H₂₃ClN₂O₄S | 434.94 pharmaffiliates.compharmaffiliates.com |

| This compound | 768351-55-9 | C₂₈H₃₇ClN₂O₆S | 565.12 pharmaffiliates.comnih.gov |

Role of Impurity Profiling in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Impurity profiling is a cornerstone of both Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs) for active pharmaceutical ingredients. synzeal.comvenkatasailifesciences.comvenkatasailifesciences.com

ANDA Submissions: For a generic drug to be approved, the ANDA applicant must demonstrate that their product is bioequivalent to the reference listed drug. A critical part of this is showing that the impurity profile of the generic product is comparable to that of the innovator product. Any new impurity or any impurity present at a significantly higher level than in the reference product must be identified and qualified. tapi.com

DMF Submissions: A DMF is a confidential document submitted to regulatory authorities that contains detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. tapi.com For an API manufacturer, the DMF will include a comprehensive impurity profile, detailing all potential and actual impurities, their origin, and the analytical methods used for their control. synzeal.comvenkatasailifesciences.comvenkatasailifesciences.com This information is crucial for the review of any ANDA that references the DMF. tapi.com

The thorough characterization of impurities, including this compound, is essential for successful regulatory submissions. synzeal.comsynzeal.comclearsynth.com

Quality Control and Release Testing Methodologies for Tianeptine API and Finished Formulations

Robust analytical methods are essential for the quality control and release testing of tianeptine API and its finished formulations. usp.org These methods are used to identify and quantify tianeptine and its impurities, ensuring that they are within the established specification limits.

Commonly used analytical techniques include:

High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation, identification, and quantification of tianeptine and its related substances. ijpra.com Reverse-phase HPLC methods have been developed and validated for the estimation of tianeptine in bulk and tablet dosage forms. ijpra.comijpsjournal.com

Gas Chromatography (GC): GC is particularly useful for the analysis of volatile impurities and residual solvents. uspbpep.com The European Pharmacopoeia monograph for tianeptine sodium specifies a GC method for the determination of Impurity A. uspbpep.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown impurities and for highly sensitive quantification. nih.govresearchgate.net

Method validation is a critical component of quality control, ensuring that the analytical methods are accurate, precise, specific, and robust for their intended purpose. ijpra.comresearchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding and Advances in Tianeptine (B1217405) Impurity E Analysis and Control

The current understanding of Tianeptine Impurity E is primarily centered on its identity as a process-related impurity or degradation product in the manufacturing of Tianeptine. It is identified in the European Pharmacopoeia, signifying its regulatory relevance. simsonpharma.com The chemical structure is defined as 7,7'-[[(11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo-[c,f] datainsightsmarket.comapacsci.comthiazepin-11-yl]imino]diheptanoic acid,S,S-dioxide, with the molecular formula C28H37ClN2O6S. nih.govaozeal.com

Advances in the analysis of Tianeptine and its related substances, including Impurity E, have been driven by sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the principal analytical tool, often coupled with Photo-Diode Array (PDA) detectors for quantification at specific wavelengths, such as 220 nm. ijrpr.com Stability-indicating HPLC methods have been developed to effectively separate Tianeptine from its potential degradation products formed under stress conditions like acid/base hydrolysis, oxidation, and light exposure. oup.comresearchgate.net More advanced methods utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variation (LC-MS/MS) have also been employed for definitive identification and quantification, offering higher sensitivity and specificity. mdpi.comresearchgate.net

Control strategies for impurities like this compound fall under the general framework of pharmaceutical quality management. pharmaknowledgeforum.com These strategies involve:

Process Control: Tight monitoring and control of critical process parameters such as temperature, pH, and reaction time during the synthesis of the Active Pharmaceutical Ingredient (API) to minimize impurity formation. grace.com

Purification Techniques: Employing methods like crystallization and chromatography to effectively remove or reduce impurities from the API to acceptable levels. pharmaknowledgeforum.com

Risk Assessment: Identifying potential sources of impurities and evaluating the risk they pose to patient safety to establish appropriate control limits. pharmaknowledgeforum.com

Table 1: Analytical Methods Applicable to this compound Analysis

| Analytical Technique | Detector | Application | Key Findings |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV / Photo-Diode Array (PDA) | Quantification of related compounds and stability testing. | Capable of separating Tianeptine from degradation products; methods validated as per ICH guidelines. ijrpr.com |

| HPLC with Fluorescence | Fluorescence | Detection of specific degradation products. | Offers enhanced sensitivity for certain compounds not easily detected by UV. oup.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (Single Quadrupole or Tandem) | Identification and quantification in complex matrices. | Provides definitive structural information and high sensitivity for impurity profiling. mdpi.comresearchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Densitometric Scanner | Estimation and stability studies of Tianeptine. | A validated method for quantification with a determined Rf value for the parent compound. ijpsjournal.com |

Identification of Unaddressed Research Gaps in this compound Characterization and Mitigation

Despite its formal recognition as a known impurity, significant research gaps persist regarding this compound.

Formation Pathway: There is a lack of detailed, publicly available scientific literature elucidating the precise chemical reaction or degradation pathway that leads to the formation of this compound. Understanding its origin—whether it stems from a specific side reaction, starting material contaminant, or degradation of the final product—is critical for developing effective mitigation strategies.

Toxicological Data: A crucial unaddressed gap is the absence of a comprehensive toxicological profile for this compound. This data is essential for conducting a proper risk assessment and establishing a scientifically justified and safe limit for its presence in the final drug product.

Dedicated Analytical Methods: While general methods for Tianeptine can detect Impurity E, there is a need for the development and publication of validated, highly sensitive, and specific analytical methods dedicated to its routine quantification at trace levels. Such methods are vital for quality control laboratories to ensure consistent compliance with regulatory limits.

Reference Standard Availability: While commercially available, the accessibility and characterization of certified reference standards for this compound are crucial for accurate method validation and quantification in quality control settings. synzeal.com

Prospects for Novel Analytical Technologies and Automation in Impurity Detection and Quantification

The future of analyzing impurities like this compound lies in the adoption of more advanced and efficient technologies. apacsci.com The pharmaceutical industry is increasingly moving towards the integration of automation and Artificial Intelligence (AI) to enhance the speed and accuracy of impurity testing. credenceresearch.com

Prospects for novel analytical approaches include:

High-Resolution Mass Spectrometry (HRMS): Techniques like HRMS are poised to play a larger role in identifying and characterizing unknown impurities with greater confidence and precision, moving beyond simple detection. apacsci.com

Automation and High-Throughput Screening: The implementation of automated sample preparation and analysis systems can significantly increase efficiency and reduce human error, allowing for more comprehensive impurity profiling across more batches. datainsightsmarket.comcredenceresearch.com

AI and Machine Learning: AI algorithms can be used to analyze large datasets from chromatographic runs, predict the formation of impurities under different process conditions, and optimize analytical methods for better performance. datainsightsmarket.comijpsjournal.com This can lead to faster and more accurate data interpretation and a proactive approach to quality control. whioce.com

Process Analytical Technology (PAT): The development of real-time monitoring tools could allow for in-process control of impurity formation, preventing their presence in the final product rather than relying solely on end-product testing. apacsci.com

Broader Implications of this compound Research for General Pharmaceutical Impurity Science and Regulatory Compliance

The focused study of a single, specified impurity such as this compound has broader implications for the pharmaceutical industry. It underscores the universal principle that ensuring drug quality is a continuous process of identification, characterization, and control. pharmaknowledgeforum.com The challenges associated with Impurity E are representative of those faced across the industry, driving innovation and reinforcing the importance of a robust quality control framework.

The research into such impurities directly contributes to the evolution of regulatory science. As more sophisticated analytical techniques become available, regulatory bodies can set more stringent and scientifically sound limits for impurities, ultimately enhancing patient safety. credenceresearch.com The case of this compound serves as a reminder that a deep understanding of the chemistry of both the API and its related substances is fundamental to successful drug development and manufacturing. This ongoing effort ensures compliance with global regulatory standards and fosters a culture of quality that is essential for public health. pharmaknowledgeforum.com

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and characterizing Tianeptine Impurity E in pharmaceutical formulations?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm structural identity. Cross-validate results against pharmacopeial reference standards (e.g., EP or USP) to ensure specificity. For impurity profiling, compare retention times and spectral data with spiked samples containing known impurities .

Q. How can researchers establish validated analytical methods for quantifying this compound?

- Methodological Answer : Develop a reversed-phase HPLC-UV/PDA method with gradient elution to separate Impurity E from the active pharmaceutical ingredient (API) and other impurities. Validate parameters per ICH Q2(R2):

- Specificity : Demonstrate resolution from structurally similar compounds using stressed samples (e.g., acid/base hydrolysis, oxidation).

- Linearity : Test over 50–150% of the target concentration (e.g., 0.1–0.3% relative to API).

- Accuracy : Spike recovery studies (80–120% recovery) in triplicate .

Q. What synthesis pathways generate this compound, and how can its formation be mitigated?

- Methodological Answer : Impurity E (Ethyl 7-bromoheptanoate) arises during esterification steps or incomplete purification. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproduct formation. Use in-process controls (IPC) like real-time LC-MS monitoring to detect early-stage impurity accumulation .

Advanced Research Questions

Q. How do pH and temperature conditions affect the stability of this compound during storage and analysis?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- pH Stress Testing : Expose Impurity E to buffers at pH 1.2, 4.5, and 9.0 for 24 hours. Monitor degradation via LC-MS; for example, degradation increases by 6.27% at pH <3 after 24 hours .

- Thermal Stress : Store at 40°C/75% RH for 6 months. Use kinetic modeling to predict shelf-life .

Q. What strategies resolve contradictions in impurity profiling data between orthogonal analytical methods?

- Methodological Answer : For discordant results (e.g., HPLC vs. LC-MS), perform forced degradation studies to identify degradation products interfering with assays. Use principal component analysis (PCA) to correlate impurity profiles across methods. Cross-validate with NMR for structural confirmation .

Q. How can researchers ensure traceability of this compound reference standards across laboratories?

- Methodological Answer : Use ISO 17034-accredited reference materials (e.g., EP Impurity A: Ethyl 7-bromoheptanoate) with certificates of analysis (CoA) detailing purity, storage conditions (-20°C in amber vials), and method validation data. Perform inter-laboratory comparisons using shared spiked samples .

Q. What are the toxicological implications of this compound in biological matrices?

- Methodological Answer : In fatal overdose cases, quantify Impurity E alongside Tianeptine using LC-QTOF-MS. For example, blood concentrations of Tianeptine (0.50–2.9 mg/L) correlate with impaired driving performance, but Impurity E’s contribution requires isolation and in vitro toxicity assays (e.g., mitochondrial toxicity screening) .

Q. How do regulatory guidelines (ICH, EMA) influence impurity control strategies for this compound?

- Methodological Answer : Align with ICH Q3A/B thresholds:

- Identification Threshold : ≥0.1% (API basis).

- Qualification Threshold : ≥0.15% (requires toxicological data).

Submit structural elucidation data and batch-specific impurity profiles in regulatory filings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.